molecular formula C5H11Cl2N5 B11925066 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride

5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride

Cat. No.: B11925066
M. Wt: 212.08 g/mol
InChI Key: RRHFWLWUPKMTTR-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride (IUPAC name: 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride) is a pyrimidine derivative with a molecular formula of C₆H₁₀N₄·2HCl . It features a pyrimidine ring substituted with amino (-NH₂) groups at positions 2 and 4, an aminomethyl (-CH₂NH₂) group at position 5, and a methyl (-CH₃) group at position 2. The dihydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Applications:
This compound is primarily used as a building block in medicinal chemistry for synthesizing inhibitors targeting enzymes like dihydrofolate reductase (DHFR) or kinases . Its structural flexibility allows modifications to optimize pharmacokinetic properties.

Properties

Molecular Formula

C5H11Cl2N5

Molecular Weight

212.08 g/mol

IUPAC Name

5-(aminomethyl)pyrimidine-2,4-diamine;dihydrochloride

InChI

InChI=1S/C5H9N5.2ClH/c6-1-3-2-9-5(8)10-4(3)7;;/h2H,1,6H2,(H4,7,8,9,10);2*1H

InChI Key

RRHFWLWUPKMTTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)N)N)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride typically involves the reaction of 2,4-diaminopyrimidine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino groups at positions 2 and 4 act as nucleophiles in substitution reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives under basic conditions .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides in inert solvents .

Example Reaction Conditions :

ReagentProductYieldSource
Acetyl chlorideN-acetylated pyrimidine derivative70–85%

Hydrogenation and Reductive Amination

The aminomethyl (-CH2NH2) group participates in redox reactions:

  • Hydrogenation : Catalytic hydrogenation (H2/Pd-C) reduces unsaturated bonds in related pyrimidines, though direct data for this compound is limited .

  • Reductive Amination : Converts carbonyl intermediates (e.g., formyl derivatives) to aminomethyl groups .

Diazo Coupling

The aromatic amino groups react with diazonium salts to form azo compounds:

  • Conditions : Requires acidic pH (HCl/NaNO2) and coupling agents like β-naphthol .

Metal Coordination

The amino groups form complexes with transition metals:

  • Observed with : Cu(II), Fe(III), and Zn(II) ions in aqueous or alcoholic solutions .

  • Application : Potential use in catalytic systems or bioactive agents .

Condensation and Cyclization

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines under mild conditions .

  • Cyclization : Forms fused heterocycles (e.g., thiazolo-pyrimidines) when treated with α,β-unsaturated carbonyl compounds .

Example Cyclization Reaction :

ReagentProductConditionsSource
3-Chloro-pentanoneThiazolo[4,5-d]pyrimidineBasic reflux

Chlorination and Halogenation

While direct chlorination data is sparse for this compound, related pyrimidines undergo:

  • Vilsmeier–Haack Reaction : Introduces chloro groups at positions 4 and 6 using POCl3/DMF .

  • Selectivity : Amino groups may require protection (e.g., acetylation) to prevent side reactions .

Biological Interactions

  • NO Inhibition : Analogous 5-substituted pyrimidines show potent inhibition of nitric oxide (NO) production (IC50 = 0.04–9.47 μM) .

  • COX-2 Inhibition : Derivatives exhibit selective COX-2 suppression, comparable to celecoxib .

Scientific Research Applications

Chemical Synthesis Applications

5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride serves as a critical building block in the synthesis of various heterocyclic compounds. Its unique structure allows for multiple chemical reactions:

  • Oxidation : The compound can be oxidized to form oxo derivatives using agents such as hydrogen peroxide and potassium permanganate.
  • Reduction : It can be reduced to generate amine derivatives using reducing agents like sodium borohydride and lithium aluminum hydride.
  • Substitution Reactions : The amino group can be substituted with other functional groups through nucleophilic substitution reactions with reagents like alkyl halides and acyl chlorides.

Table 1: Summary of Chemical Reactions

Reaction TypeReagents UsedProducts Formed
OxidationHydrogen peroxide, KMnO4Oxo derivatives
ReductionNaBH4, LiAlH4Amine derivatives
SubstitutionAlkyl halides, Acyl chloridesSubstituted pyrimidine derivatives

Biological Research Applications

In biological contexts, 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride is utilized for studying the interactions between pyrimidine derivatives and biological macromolecules. Notably:

  • Antiviral Research : It is involved in the synthesis of nucleoside analogs that exhibit antiviral properties.
  • Anticancer Studies : The compound has been noted for its potential to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby affecting cell proliferation.

Case Study 1: Anticancer Activity

Research indicates that 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride can inhibit the growth of cancer cells by targeting specific enzymes involved in nucleotide metabolism. In vitro assays demonstrated a significant reduction in cell viability in treated cancer cell lines compared to controls.

Case Study 2: Antiviral Activity

In studies focusing on viral replication, compounds derived from 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride showed promising results against various viral pathogens, suggesting potential therapeutic applications in antiviral drug development.

Industrial Applications

In industrial settings, this compound is employed in the production of dyes, pigments, and specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in developing new materials with tailored properties.

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesApplications
2,4-Diamino-5-phenyl-6-ethylpyrimidineSimilar reactivityAnticancer research
4,5-DiaminopyrimidineComparable substitution patternsAntiviral studies
5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochlorideUnique substitution patternDiverse applications

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting its effects on cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrimidine Diamines

(a) 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine Hydrochloride
  • Structure : Features a 4-chlorophenyl and ethyl group at positions 5 and 6, respectively .
  • Biological Activity : Designed for antimicrobial applications, likely targeting DHFR in pathogens.
  • Key Difference: Bulky substituents (chlorophenyl, ethyl) may reduce solubility compared to the aminomethyl group in the target compound.
(b) 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353)
  • Structure: Contains a phenoxy group with iodine, isopropyl, and methoxy substituents .
  • Biological Activity : A DHFR inhibitor with IC₅₀ = 12 nM against Staphylococcus aureus .
  • Key Difference: The phenoxy group enhances binding affinity but increases molecular weight (MW = 416.2 g/mol vs. 215.1 g/mol for the target compound).
(c) GW 2580 (5-[[3-Methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine)
  • Structure : A benzyl-substituted pyrimidine with methoxy groups .
  • Biological Activity : Potent cFMS kinase inhibitor (IC₅₀ = 30 nM) for inflammatory diseases.
  • Key Difference : Hydrophobic substituents improve membrane permeability but may limit aqueous solubility.

Dihydrochloride Salts of Pyrimidine Derivatives

(a) 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine Dihydrochloride
  • Structure : Piperidine ring fused to pyrimidine at position 4 .
  • Applications : Used in CNS-targeted drug discovery due to piperidine’s blood-brain barrier penetration.
  • Key Difference: Piperidine introduces basicity (pKa ~10), altering ionization compared to the target compound’s aminomethyl group (pKa ~8).
(b) 2-(5-Bromopyrimidin-2-yl)ethylamine Dihydrochloride
  • Structure : Bromopyrimidine with a methyl-ethylamine side chain .
  • Applications : Intermediate in kinase inhibitor synthesis.
  • Key Difference : Bromine atom enables cross-coupling reactions, offering synthetic versatility absent in the target compound.

Functional Group Comparison

Compound Key Substituents Biological Target Solubility (mg/mL) IC₅₀/ MIC
Target Compound -NH₂, -CH₂NH₂, -CH₃ DHFR, Kinases ~50 (predicted) Not reported
AF-353 Phenoxy (I, iPr, OMe) DHFR ~10 12 nM (S. aureus)
GW 2580 Benzyl (OMe, OCH₂Ph) cFMS Kinase ~5 30 nM
5-(4-Chlorophenyl)-6-ethyl -ClPh, -C₂H₅ Antimicrobial DHFR ~20 MIC = 2 µg/mL (E. coli)

Research Findings and Trends

  • Synthetic Accessibility: The target compound’s aminomethyl group allows straightforward functionalization, whereas halogenated analogs (e.g., AF-353) require complex coupling steps .
  • Pharmacokinetics : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for oral bioavailability .
  • Target Selectivity: Bulky substituents (e.g., phenoxy in AF-353) improve enzyme binding but may reduce cell permeability .

Biological Activity

5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C7H10Cl2N4
  • Molecular Weight : 209.09 g/mol
  • CAS Number : 1000371-25-5

The biological activity of 5-(aminomethyl)pyrimidine-2,4-diamine dihydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is known to modulate the activity of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis and cell proliferation. The compound's ability to inhibit DHFR can lead to antiproliferative effects, making it a candidate for cancer therapy and anti-infective applications .

Anticancer Effects

Recent studies have demonstrated that 5-(aminomethyl)pyrimidine-2,4-diamine dihydrochloride exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth:

Cell Line IC50 (µM) Reference
A549 (Lung)29.77
Caco-2 (Colon)40.54
MCF-7 (Breast)15.00

The compound's effectiveness against these cell lines indicates its potential as a chemotherapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens. For instance, it demonstrated an MIC (minimum inhibitory concentration) of 6.5 µg/mL against Escherichia coli and 250 µg/mL against Candida albicans, suggesting its potential use in treating bacterial and fungal infections .

Case Studies

  • Inhibition of Dihydrofolate Reductase : A study assessed the compound's inhibitory effects on Plasmodium falciparum DHFR, revealing Ki values ranging from 1.3 to 243 nM for wild-type strains and up to 208 nM for mutant strains . This highlights its potential in malaria treatment.
  • Anti-inflammatory Activity : Research indicated that derivatives of pyrimidine compounds, including this one, can significantly suppress nitric oxide production in immune cells, showcasing their anti-inflammatory properties . The most effective derivative showed an IC50 as low as 2 µM.

Q & A

Q. How are structure-activity relationships (SARs) systematically explored for this compound?

  • Methodology : Synthesize analogs with modified substituents (e.g., halogenation at C5) and test against biological targets. Multivariate analysis (PCA or PLS) correlates structural features (logP, polar surface area) with activity metrics .

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